Cas no 2680695-81-0 ((1r,3s)-3-Hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid)
![(1r,3s)-3-Hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2680695-81-0x500.png)
(1r,3s)-3-Hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28275309
- 2680695-81-0
- (1r,3s)-3-hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid
- (1r,3s)-3-Hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid
-
- インチ: 1S/C10H15NO5/c1-3-4-16-8(14)11-10(7(12)13)5-9(2,15)6-10/h3,15H,1,4-6H2,2H3,(H,11,14)(H,12,13)
- InChIKey: NARHNOTYFXMTGV-UHFFFAOYSA-N
- ほほえんだ: OC1(C)CC(C(=O)O)(C1)NC(=O)OCC=C
計算された属性
- せいみつぶんしりょう: 229.09502258g/mol
- どういたいしつりょう: 229.09502258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
(1r,3s)-3-Hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28275309-0.25g |
(1r,3s)-3-hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid |
2680695-81-0 | 95.0% | 0.25g |
$2143.0 | 2025-03-19 | |
Enamine | EN300-28275309-0.5g |
(1r,3s)-3-hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid |
2680695-81-0 | 95.0% | 0.5g |
$2236.0 | 2025-03-19 | |
Enamine | EN300-28275309-1.0g |
(1r,3s)-3-hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid |
2680695-81-0 | 95.0% | 1.0g |
$2330.0 | 2025-03-19 | |
Enamine | EN300-28275309-10.0g |
(1r,3s)-3-hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid |
2680695-81-0 | 95.0% | 10.0g |
$10018.0 | 2025-03-19 | |
Enamine | EN300-28275309-5.0g |
(1r,3s)-3-hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid |
2680695-81-0 | 95.0% | 5.0g |
$6757.0 | 2025-03-19 | |
Enamine | EN300-28275309-0.05g |
(1r,3s)-3-hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid |
2680695-81-0 | 95.0% | 0.05g |
$1957.0 | 2025-03-19 | |
Enamine | EN300-28275309-0.1g |
(1r,3s)-3-hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid |
2680695-81-0 | 95.0% | 0.1g |
$2050.0 | 2025-03-19 | |
Enamine | EN300-28275309-2.5g |
(1r,3s)-3-hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid |
2680695-81-0 | 95.0% | 2.5g |
$4566.0 | 2025-03-19 |
(1r,3s)-3-Hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid 関連文献
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
(1r,3s)-3-Hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acidに関する追加情報
Introduction to (1R,3S)-3-Hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic Acid (CAS No. 2680695-81-0)
(1R,3S)-3-Hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid, identified by its CAS number 2680695-81-0, is a complex organic compound with significant potential in the field of pharmaceutical research and development. This molecule, featuring a cyclobutane core with functional groups that include hydroxyl, amino, and ester moieties, has garnered attention due to its structural complexity and the potential biological activities it may exhibit.
The compound's stereochemistry, defined by the (1R,3S) configuration, plays a crucial role in determining its interaction with biological targets. The presence of multiple chiral centers makes this molecule a valuable candidate for studying stereoselective synthesis and pharmacological activity. In recent years, there has been growing interest in the development of chiral building blocks for drug discovery, and this compound represents a promising example of such a scaffold.
One of the most intriguing aspects of (1R,3S)-3-hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid is its structural similarity to natural products and bioactive molecules. The cyclobutane ring is a common motif in many pharmacologically relevant compounds, often contributing to their binding affinity and specificity. Additionally, the ester group and the propenyl ether moiety introduce additional layers of complexity that can influence the compound's solubility, metabolic stability, and overall pharmacokinetic profile.
Recent studies have highlighted the importance of functionalized cyclobutanes in drug design. For instance, derivatives of cyclobutane have been explored for their potential as kinase inhibitors, G protein coupled receptor modulators, and anti-inflammatory agents. The specific arrangement of functional groups in (1R,3S)-3-hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid may confer unique properties that make it suitable for targeting specific biological pathways.
The synthesis of this compound presents both challenges and opportunities. The stereocontrolled introduction of the (1R,3S) configuration requires precise synthetic methodologies, often involving asymmetric catalysis or chiral auxiliaries. Advances in synthetic chemistry have made it increasingly feasible to construct complex molecules like this one with high enantioselectivity. Techniques such as Sharpless epoxidation, diastereoselective aldol reactions, and transition metal-catalyzed cyclizations have all contributed to the growing toolkit available for constructing such intricate structures.
In terms of biological activity, (1R,3S)-3-hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid has shown promise in preliminary screenings. Its structural features suggest potential interactions with enzymes and receptors involved in various disease pathways. For example, the hydroxyl group might participate in hydrogen bonding interactions with biological targets, while the amino group could serve as a nucleophilic site for covalent binding. The ester group also offers possibilities for further derivatization, allowing researchers to fine-tune the compound's properties.
The propenyl ether moiety is particularly interesting from a chemical biology perspective. Ether linkages are commonly found in natural products and have been shown to enhance binding affinity and metabolic stability. In this context, the propenyl ether group in (1R,3S)-3-hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid could contribute to its overall bioactivity by influencing how it interacts with biological targets.
Current research is focused on exploring the pharmacological potential of this compound. Preclinical studies are underway to evaluate its efficacy and safety profiles in various disease models. The cyclobutane scaffold suggests applications in areas such as oncology and inflammation management. Additionally, the compound's stereochemical complexity makes it an attractive candidate for studying structure-function relationships in drug design.
The development of new synthetic routes to (1R,3S)-3-hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid is also an active area of investigation. Efficient synthetic methodologies would enable researchers to produce larger quantities of the compound for both preclinical studies and commercial applications. Collaborative efforts between synthetic chemists and biologists are essential for maximizing the therapeutic potential of this molecule.
In conclusion, (1R,3S)-3-hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid (CAS No. 2680695-81-0) is a structurally complex and potentially bioactive molecule with significant implications for pharmaceutical research. Its unique stereochemistry and functional groups make it a valuable tool for studying enzyme inhibition, receptor binding, and disease mechanisms. As synthetic methodologies continue to advance, the accessibility of such complex molecules will increase, paving the way for new therapeutic interventions.
2680695-81-0 ((1r,3s)-3-Hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid) 関連製品
- 2228264-34-2(5-chloro-2-(2-methyloxiran-2-yl)-1H-indole)
- 1564786-23-7(2,2-difluoro-3-hydroxy-3-(1,3-thiazol-2-yl)propanoic acid)
- 1806964-75-9(6-Amino-2-bromomethyl-3-methylpyridine)
- 2694058-47-2(rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate)
- 2680677-10-3(4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid)
- 2044705-75-9(rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine)
- 1440512-29-7(4-azido-1-nitro-2-(trifluoromethyl)benzene)
- 1803588-67-1(3-amino-2-(3-chlorophenyl)propan-1-ol hydrochloride)
- 175210-33-0(2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid)
- 2224482-36-2(Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one)